molecular formula C22H22N2O4S2 B2666209 Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate CAS No. 860649-58-7

Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate

Cat. No.: B2666209
CAS No.: 860649-58-7
M. Wt: 442.55
InChI Key: HFDGJKSILIBJCL-UHFFFAOYSA-N
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Description

Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate is a complex organic compound that features a pyrimidine ring substituted with phenyl and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the phenyl and phenylsulfonyl groups. The final step involves the esterification of the propanoate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler pyrimidine derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler pyrimidine compounds .

Scientific Research Applications

Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effect. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both phenyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. These groups enhance its potential as a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-[6-(benzenesulfonylmethyl)-2-phenylpyrimidin-4-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-3-28-22(25)16(2)29-20-14-18(15-30(26,27)19-12-8-5-9-13-19)23-21(24-20)17-10-6-4-7-11-17/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDGJKSILIBJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC(=NC(=C1)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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